molecular formula C18H27ClN2 B10889522 1-(2-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine

1-(2-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B10889522
M. Wt: 306.9 g/mol
InChI Key: WENYKAWWULFQID-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine is a chemical compound that belongs to the class of piperazines Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 2-chlorobenzyl group and a 4-methylcyclohexyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylcyclohexylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexyl positions using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted piperazine derivatives with azide or alkyl groups.

Scientific Research Applications

1-(2-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a pharmacological agent due to its interaction with various biological targets.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A piperazine derivative with a benzyl group instead of a chlorobenzyl group.

    1-(4-Methylbenzyl)piperazine: A similar compound with a 4-methylbenzyl group instead of a 2-chlorobenzyl group.

    1-(2-Chlorobenzyl)piperazine: A compound with only the 2-chlorobenzyl group attached to the piperazine ring.

Uniqueness

1-(2-Chlorobenzyl)-4-(4-methylcyclohexyl)piperazine is unique due to the presence of both the 2-chlorobenzyl and 4-methylcyclohexyl groups, which confer distinct chemical and biological properties. This combination of substituents may result in unique interactions with molecular targets and specific applications in various fields of research.

Properties

Molecular Formula

C18H27ClN2

Molecular Weight

306.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(4-methylcyclohexyl)piperazine

InChI

InChI=1S/C18H27ClN2/c1-15-6-8-17(9-7-15)21-12-10-20(11-13-21)14-16-4-2-3-5-18(16)19/h2-5,15,17H,6-14H2,1H3

InChI Key

WENYKAWWULFQID-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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